molecular formula C14H8ClNO2 B3051616 2-(3-chlorophenyl)-4H-3,1-benzoxazin-4-one CAS No. 35067-68-6

2-(3-chlorophenyl)-4H-3,1-benzoxazin-4-one

Cat. No. B3051616
CAS RN: 35067-68-6
M. Wt: 257.67 g/mol
InChI Key: NJISSPNMTCZNHF-UHFFFAOYSA-N
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Patent
US03970652

Procedure details

To a stirred solution of 76.5 g (0.56 mole) of anthranilic acid in 1000 ml of pyridine at room temperature was added 197 g (1.12 mole) of m-chlorobenzoyl chloride at a rapid dropwise rate. The temperature rose to 45°-50° and, midway through the addition, a precipitate began forming. After stirring one hour at room temperature the slurry was poured into 1500 ml of water and the precipitate was filtered, washed well with water and air dried to give 139 g (96.5%) of 2-(m-chlorophenyl)-4H-3,1-benzoxazin-4-one, m.p. 158°-60°. Crystallization from ethanol gave an analytical sample, m.p. 159°-60°.
Quantity
76.5 g
Type
reactant
Reaction Step One
Quantity
197 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
1500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].[Cl:11][C:12]1[CH:13]=[C:14]([CH:18]=[CH:19][CH:20]=1)[C:15](Cl)=O.O>N1C=CC=CC=1>[Cl:11][C:12]1[CH:13]=[C:14]([C:15]2[O:9][C:1](=[O:10])[C:2]3[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=3[N:4]=2)[CH:18]=[CH:19][CH:20]=1

Inputs

Step One
Name
Quantity
76.5 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)O
Name
Quantity
197 g
Type
reactant
Smiles
ClC=1C=C(C(=O)Cl)C=CC1
Name
Quantity
1000 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
1500 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring one hour at room temperature the slurry
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The temperature rose to 45°-50° and, midway through the addition
CUSTOM
Type
CUSTOM
Details
a precipitate began forming
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
washed well with water and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C1=NC2=C(C(O1)=O)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 139 g
YIELD: PERCENTYIELD 96.5%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.